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Introduction

AT7519 Hydrochloride is a potent small molecule inhibitor of multiple cyclin-dependent
kinases (CDKs), including CDK1, 2, 4, 5, 6, and 9.[1][2][3] By targeting these key regulators of
the cell cycle and transcription, AT7519 has demonstrated anti-cancer activity in preclinical
models, leading to its evaluation in clinical trials.[1][4] This technical guide provides an in-depth
summary of the available results from Phase | clinical trials of AT7519, with a focus on
guantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

AT7519 exerts its anti-tumor effects through a multi-pronged mechanism. It competitively
inhibits ATP binding to various CDKs, leading to cell cycle arrest and apoptosis.[1][3] Key
mechanisms include:

e Cell Cycle Inhibition: Inhibition of CDK1 and CDK2 leads to cell cycle blockade at the GO/G1
and G2/M phases.[1] This is evidenced by the reduced phosphorylation of CDK1 and CDK2
substrates such as Protein Phosphatase 1 alpha (PP1a), Retinoblastoma protein (Rb), and
Nucleophosmin (NPM).[1]

e Transcriptional Inhibition: AT7519 inhibits CDK9, a key component of the positive
transcription elongation factor b (P-TEFb) complex. This leads to decreased phosphorylation
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of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of
transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[2][5]

¢ Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition
ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][2]

o GSK-3[ Activation: AT7519 has been shown to induce rapid dephosphorylation of GSK-3[3 at
serine 9, leading to its activation and contributing to apoptosis.[2]

Below is a diagram illustrating the signaling pathway of AT7519.
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Caption: Signaling pathway of AT7519 Hydrochloride.

Phase | Clinical Trial Results

Two key Phase | studies with different dosing schedules have been reported for AT7519 in
patients with advanced solid tumors.

Study 1: Daily Dosing Schedule

This study evaluated AT7519 administered as a 1-hour intravenous infusion on five consecutive
days every three weeks.[6][7]

Study Design: A '3+3' dose-escalation design was used.[6]
o Patient Population: Patients with advanced, refractory solid tumors.[6]
e Dose Levels: Seven dose levels were investigated, ranging from 1.8 to 40 mg/m?3/day.[6]

e Pharmacokinetics (PK): Blood samples were collected to monitor AT7519 plasma
concentrations.[6]

e Pharmacodynamics (PD): Surrogate tissues (skin biopsies) were collected before and after
treatment to assess markers of CDK activity, such as Proliferating Cell Nuclear Antigen
(PCNA) and Ki-67.[7][8] Serum samples were also analyzed for apoptosis markers like
cleaved cytokeratin 18.[8]

Table 1: Dose-Limiting Toxicities (DLTs) for Daily Dosing Schedule[6]

Dose Level (mg/m?/day) DLTs Observed

QTc prolongation (Grade 5, one death), Fatigue
(Grade 4), Mucositis (Grade 3)

34

40 Hypotension, ST segment elevation

Table 2: Pharmacokinetic Parameters for Daily Dosing Schedule[6][8]
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Parameter Observation
Inter-patient Variation Modest (<3-fold)
Exposure vs. Dose Linear increase with increasing doses

Table 3: Clinical Activity for Daily Dosing Schedule[6]

Response Category Number of Patients
Prolonged Partial Response 1
Stable Disease (>6 months) 4

Due to concerns about a dose-dependent increase in the QTc interval, this study was
discontinued without establishing a maximum tolerated dose (MTD).[6][7]

Study 2: Intermittent Dosing Schedule

This study evaluated AT7519 administered as a 1-hour intravenous infusion on days 1, 4, 8,
and 11 every three weeks.[4][9]

o Study Design: A '3+3' dose-escalation design was employed.[4][9]

» Patient Population: Patients with advanced refractory solid tumors or non-Hodgkin's
lymphoma.[4][9]

e Dose Levels: Four dose levels were evaluated.[4][9]

o Pharmacokinetics (PK): Pharmacokinetic samples were collected after the first infusion of
AT7519.[4][9]

e Pharmacodynamics (PD): Pharmacodynamic samples were obtained from selected patients.

[41[°]

Table 4: Dose-Limiting Toxicities (DLTs) for Intermittent Dosing Schedule[4][9]
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Dose Level (mg/m?) DLTs Observed

Grade 3 rash, mucositis, and infection without

21.6 .
neutropenia
27.0 Grade 3 mucositis and fatigue
32.4 Grade 3 febrile neutropenia and hypokalemia

Table 5: Recommended Phase Il Dose (RP2D)[4][9][10]

Parameter Value

RP2D 27.0 mg/m?

Table 6: Pharmacokinetic Parameters at RP2D (27.0 mg/m?)[4]

Parameter Value (mean * SD)

Cmax 591 + 358 ng/mL

Table 7: Clinical Activity for Intermittent Dosing Schedule[4][9]

Response Category Details

Stable Disease in 10 out of 19 evaluable

Best Response _
patients

Median Duration 3.3 months (range: 2.5 to 11.1 months)

This intermittent dosing schedule was found to be well-tolerated, and a recommended Phase Il
dose was established.[4][9] Notably, no clinically significant QTc prolongation was observed
with this schedule.[4][9]

Experimental Workflows

The general workflow for the Phase | clinical trials of AT7519 is depicted below.
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Phase | Clinical Trial Workflow for AT7519
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Caption: Generalized workflow of the AT7519 Phase | trials.

Conclusion

The Phase | clinical trials of AT7519 Hydrochloride have provided valuable insights into its
safety, pharmacokinetics, and pharmacodynamics. While the daily dosing schedule was halted
due to cardiac toxicity, the intermittent schedule was well-tolerated and established a
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recommended Phase Il dose of 27.0 mg/mz2.[4][6][9] At this dose, plasma concentrations of
AT7519 exceeded those required for biological activity in preclinical models, and preliminary
signs of anti-cancer activity were observed.[4] The pharmacodynamic data from these studies
confirmed the on-target activity of AT7519 through the inhibition of CDK-related markers.[4][6]
[9] These findings support the further clinical development of AT7519 in various malignancies,
with ongoing and future studies likely to focus on the intermittent dosing schedule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683947#at7519-hydrochloride-phase-i-clinical-trial-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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